molecular formula C14H15NO2 B8589870 (3-Aminonaphthalen-1-yl)-acetic acid ethyl ester

(3-Aminonaphthalen-1-yl)-acetic acid ethyl ester

Cat. No. B8589870
M. Wt: 229.27 g/mol
InChI Key: HLWPHEDJSWQXKS-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

A mixture of (3-nitronaphthalen-1-yl)-acetic acid ethyl ester (3 g, 11.58 mmol) and 10% Pd/C (300 mg) in EtOH (100 mL) was stirred under H2 atmosphere (45 psi) at RT overnight. The mixture was filtered over Celite® and washed with EtOH. The filtrate was concentrated to afford (3-aminonaphthalen-1-yl)-acetic acid ethyl ester, which was put to the next reaction without further purification. 1H NMR (300 MHz, DMSO-d6), δ 7.65 (d, J=8.1 Hz, 1H), 7.48 (d, J=8.1 Hz, 1H), 7.27 (t, J=8.1 Hz, 1H), 7.08 (t, J=8.1 Hz, 1H), 6.85 (s, 1H), 6.73 (s, 1H), 5.35 (s, 2H), 4.06 (d, J=7.2 Hz, 2H), 3.94 (s, 2H), 1.14 (t, J=7.2 Hz, 3H); MS (ESI) m/z: 260 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([N+:16]([O-])=O)[CH:7]=1)[CH3:2]>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:19])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([NH2:16])[CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC2=CC=CC=C12)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under H2 atmosphere (45 psi) at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite®
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC2=CC=CC=C12)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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